molecular formula C30H42O8 B1679727 Proscillaridin CAS No. 466-06-8

Proscillaridin

Cat. No.: B1679727
CAS No.: 466-06-8
M. Wt: 530.6 g/mol
InChI Key: MYEJFUXQJGHEQK-OWBILYANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Mode of Action

Proscillaridin inhibits the sodium-potassium ATPase pump, leading to an increase in the intracellular concentration of sodium and, consequently, calcium ions . This disruption of ion balance affects various cellular processes. Furthermore, this compound potently disrupts the activity of topoisomerases, enzymes that control the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle .

Pharmacokinetics

This compound has low biological availability when given orally, and it is extensively metabolized in the body . The plasma concentration of this compound decreases rapidly after administration, suggesting a rapid initial distribution of the glycoside to the tissues . The use of an enteric-coated this compound preparation has been shown to result in higher plasma levels, suggesting the possibility of inactivation of the glycoside by acid gastric juice .

Result of Action

This compound’s action results in potent cytotoxic and anticancer properties. It has been shown to trigger cell death and block cell proliferation of glioblastoma cell lines . In addition, this compound has been found to enhance TRAIL-induced cell death in colon cancer cells . It upregulates TRAIL receptor expression while downregulating the levels of anti-cell death molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the bioavailability of this compound, with acid gastric juice potentially inactivating the glycoside . Furthermore, the presence of other drugs or substances can interact with this compound, potentially affecting its action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Proscillaridin interacts with several enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to enhance TRAIL-induced cell death in colon cancer cells , and it has been shown to target MYC overexpressing leukemia cells .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes . It influences cell function by enhancing TRAIL-induced cell death in both TRAIL-sensitive and -resistant colon cancer cells . It also produces anticancer effects with specificity toward MYC expressing leukemia cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It causes MYC degradation, epigenetic reprogramming, and leukemia differentiation through loss of lysine acetylation . It also upregulates TRAIL receptor expression, while downregulating the levels of the anti-cell death molecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and it may have effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Proscillaridin can be synthesized through various chemical reactions involving its aglycone, scillarenin. The synthesis typically involves glycosylation reactions where scillarenin is reacted with rhamnose under acidic conditions to form this compound .

Industrial Production Methods: Industrial production of this compound involves extraction from natural sources such as the bulbs of Drimia maritima. The extraction process includes maceration, filtration, and purification steps to isolate the glycoside in its pure form .

Chemical Reactions Analysis

Types of Reactions: Proscillaridin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .

Scientific Research Applications

Proscillaridin has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role as a cardiac glycoside and a potential anticancer agent. Its ability to induce apoptosis and autophagy in cancer cells sets it apart from other cardiac glycosides .

Properties

CAS No.

466-06-8

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24?,25?,26?,27?,28-,29+,30-/m0/s1

InChI Key

MYEJFUXQJGHEQK-OWBILYANSA-N

Isomeric SMILES

CC1C(C(C(C(O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

Appearance

Solid powder

melting_point

221.0 °C

466-06-8

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Caradrin
Desglucotransvaaline
Digitalysat
Proscillaridin
Proscillaridin A
Proscillaridine
Rhamnoside, Scillarenin
Sandoscill
Scillarenin Rhamnoside
Scillase
Talusin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Proscillaridin
Reactant of Route 2
Proscillaridin
Reactant of Route 3
Proscillaridin
Reactant of Route 4
Proscillaridin
Reactant of Route 5
Proscillaridin
Reactant of Route 6
Proscillaridin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.